3-Amino-3-cyclopropylpropanoic acid
Overview
Description
3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of 3-Amino-3-cyclopropylpropanoic acid is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylpropanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .Scientific Research Applications
Medicinal Chemistry and Drug Design
3-Amino-3-cyclopropylpropanoic acid is utilized in medicinal chemistry for the structural modification of natural products . By introducing amino acids into drug compounds, researchers can enhance the solubility, activity, and targeting of pharmaceuticals, potentially reducing adverse effects.
Biochemistry Research
In biochemistry, this compound is of interest due to its structural similarity to amino acids that are fundamental to protein synthesis . It can be used to study enzyme reactions, metabolic pathways, and amino acid transport mechanisms.
Industrial Applications
Industrially, 3-Amino-3-cyclopropylpropanoic acid is available for use in various chemical syntheses and as an intermediate in the production of more complex compounds . Its purity and stability under different conditions make it suitable for industrial-scale applications.
Food Technology
While not directly used in food technology, amino acids like 3-Amino-3-cyclopropylpropanoic acid can be studied for their potential as flavor enhancers or nutritional supplements due to their structural properties .
Environmental Applications
Research into the environmental applications of amino acids often involves studying their biodegradability and interactions with environmental contaminants . 3-Amino-3-cyclopropylpropanoic acid could be examined for its environmental fate and impact.
Materials Science
In materials science, amino acids can contribute to the development of new materials with improved properties. 3-Amino-3-cyclopropylpropanoic acid may be used in the synthesis of polymers or as a building block for nanomaterials .
Analytical Chemistry
This compound can be used as a reference or standard in analytical chemistry to calibrate instruments or validate analytical methods due to its defined structure and properties .
Pharmacology
In pharmacology, 3-Amino-3-cyclopropylpropanoic acid can be investigated for its pharmacokinetic properties and as a potential precursor for the synthesis of therapeutic agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .
Mode of Action
As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-3-cyclopropylpropanoic acid are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-3-cyclopropylpropanoic acid are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .
Result of Action
The molecular and cellular effects of 3-Amino-3-cyclopropylpropanoic acid’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
properties
IUPAC Name |
3-amino-3-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFMMMLMIDKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436203 | |
Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropylpropanoic acid | |
CAS RN |
331633-72-8 | |
Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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